molecular formula C21H25N5O2S B2372051 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 585549-86-6

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No. B2372051
CAS RN: 585549-86-6
M. Wt: 411.52
InChI Key: ABRBKJJJJKECDX-UHFFFAOYSA-N
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Description

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis of Herbicide and Safener Derivatives

  • Radiosynthesis and Applications : A study focused on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, highlighting the importance of such compounds in studies on metabolism and mode of action in agricultural settings (Latli & Casida, 1995).

Comparative Metabolism Studies

  • Metabolism in Human and Rat Liver Microsomes : Research has been conducted on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, demonstrating the intricate metabolic pathways that can influence the efficacy and safety of such compounds (Coleman et al., 2000).

Structure-Activity Relationships in Drug Design

  • Adenosine Receptor Antagonists : A study on the structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists showcases the application of chemical synthesis in developing targeted therapies for diseases involving adenosine receptors (Jung et al., 2004).

Green Synthesis of Chemical Intermediates

  • Catalytic Hydrogenation in Dye Production : Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, highlights the move towards more environmentally friendly production methods in the chemical industry (Zhang Qun-feng, 2008).

Molecular Docking and Enzyme Inhibitory Studies

  • Enzyme Inhibition for Drug Discovery : A study on the synthesis and enzyme inhibitory activities of new triazole analogues through both conventional and microwave-assisted synthesis underscores the role of molecular docking and enzyme assays in identifying promising therapeutic agents (Virk et al., 2018).

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-3-4-7-15-10-12-16(13-11-15)23-19(27)14-29-21-25-24-20(26(21)22)17-8-5-6-9-18(17)28-2/h5-6,8-13H,3-4,7,14,22H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRBKJJJJKECDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

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